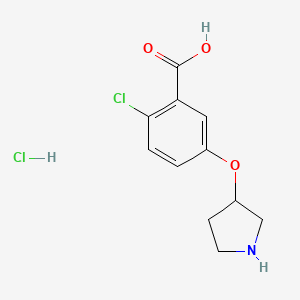
4-Ethynyl-2-methoxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-2-methoxybenzoic acid is an organic compound with the molecular formula C10H8O3 and a molecular weight of 176.17 g/mol It is characterized by the presence of an ethynyl group at the 4-position and a methoxy group at the 2-position on a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: This reaction is performed by coupling an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions . The methoxy group can be introduced via methylation of the corresponding hydroxybenzoic acid derivative using methyl iodide and a base such as potassium carbonate .
Industrial Production Methods: While specific industrial production methods for 4-ethynyl-2-methoxybenzoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 4-Ethynyl-2-methoxybenzoic acid can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The methoxy group can be replaced by other nucleophiles under appropriate conditions.
Coupling Reactions: The ethynyl group can be involved in coupling reactions like the Suzuki-Miyaura coupling.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents like sodium hydroxide or other strong bases.
Coupling Reactions: Palladium catalysts, copper co-catalysts, and bases like triethylamine.
Major Products:
Nitration: 4-ethynyl-2-methoxy-3-nitrobenzoic acid.
Halogenation: 4-ethynyl-2-methoxy-3-halobenzoic acid.
Coupling Reactions: Various biaryl derivatives depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
4-Ethynyl-2-methoxybenzoic acid has diverse applications in scientific research due to its unique properties:
Wirkmechanismus
The mechanism of action of 4-ethynyl-2-methoxybenzoic acid depends on its specific application
Ethynyl Group: Can participate in π-π interactions and covalent bonding with target molecules.
Methoxy Group: Can enhance the compound’s solubility and influence its electronic properties.
Carboxylic Acid Group: Can form hydrogen bonds and ionic interactions with biological targets.
Vergleich Mit ähnlichen Verbindungen
4-Ethynylbenzoic Acid: Lacks the methoxy group, which affects its solubility and reactivity.
2-Methoxybenzoic Acid: Lacks the ethynyl group, which limits its ability to participate in coupling reactions.
4-Methoxybenzoic Acid: Lacks both the ethynyl and carboxylic acid groups, significantly altering its chemical behavior.
Uniqueness: 4-Ethynyl-2-methoxybenzoic acid is unique due to the combination of the ethynyl and methoxy groups on the benzoic acid core. This structural arrangement provides a balance of reactivity and stability, making it a versatile compound for various applications in research and industry .
Eigenschaften
IUPAC Name |
4-ethynyl-2-methoxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c1-3-7-4-5-8(10(11)12)9(6-7)13-2/h1,4-6H,2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFNZPHXVEQASML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C#C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,4,5-trimethoxy-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2688214.png)


![3-methyl-N-{2-oxo-2-[3-(1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2688219.png)

![3-[(5-bromopyrimidin-2-yl)oxy]-N-[(4-methoxyphenyl)methyl]pyrrolidine-1-carboxamide](/img/structure/B2688223.png)
![2-{[(4-fluorophenyl)amino]methyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2688224.png)
![Tert-butyl 6-[[[(E)-4-(dimethylamino)but-2-enoyl]amino]methyl]-6-phenyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B2688226.png)

![3-methyl-7-(2-methylprop-2-enyl)-8-[(2E)-2-(1-phenylethylidene)hydrazinyl]purine-2,6-dione](/img/structure/B2688228.png)


![4-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-[4-(pyridin-2-yl)piperazin-1-yl]quinoline](/img/structure/B2688234.png)
